molecular formula C14H8NaO7S B1664778 Alizarin Red S CAS No. 130-22-3

Alizarin Red S

Cat. No.: B1664778
CAS No.: 130-22-3
M. Wt: 343.27 g/mol
InChI Key: NHIXKRXOVDQZPZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Alizarin Red S (ARS) is primarily used to stain calcium deposits in tissues . It is a water-soluble sodium salt of Alizarin sulfonic acid . The primary targets of ARS are the calcium ions present in the mineralized matrix of bone and cartilage tissues .

Mode of Action

ARS interacts with its targets, the calcium ions, by forming a chelate . This chelation results in the formation of an orange-red complex known as a Lake pigment . This interaction allows ARS to effectively stain areas of calcium deposition, making it a valuable tool for visualizing mineralized structures in histological studies .

Biochemical Pathways

The key pathways and enzymes involved in ARS degradation include the glutathione metabolic pathway and enzymes such as Glutathione S-transferase (GST), manganese peroxidase (MnP), laccase, and CYP450 . These enzymes play a crucial role in the degradation of ARS, with most of the genes encoding these enzymes being upregulated under ARS conditions .

Pharmacokinetics

It is known that ars is water-soluble, which may influence its bioavailability and distribution within the body .

Result of Action

The result of ARS action is the staining of calcium deposits in tissues, which appear as orange-red structures under microscopic examination . This staining allows for the visualization and localization of calcium deposits, aiding in the diagnosis of conditions related to abnormal calcium deposition .

Action Environment

The action of ARS can be influenced by environmental factors such as the dielectric constant of the medium . Changes in the dielectric constant can affect the fluorescence spectra of ARS . Additionally, the concentration of ARS in the staining solution can impact the staining intensity and efficacy . Therefore, careful optimization of the staining protocol is necessary to ensure accurate and reliable results .

Safety and Hazards

Alizarin Red S can cause skin and serious eye irritation. It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing dust or fumes, avoid contact with skin and eyes, and use personal protective equipment .

Biochemical Analysis

Biochemical Properties

Alizarin Red S is used to stain calcium deposits in tissues . In the presence of calcium, this compound binds to the calcium to form a Lake pigment that is orange to red in color . This interaction with calcium ions is a key biochemical property of this compound.

Cellular Effects

This compound has been reported to be mutagenic and carcinogenic, likely because it could induce oxidative damages in organisms . Catalase (CAT) is an important antioxidant enzyme defending oxidative damages induced by xenobiotics . Under exposure of this compound at 5 μM, CAT activity was significantly decreased to 76.2% .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with calcium ions. In the presence of calcium, this compound binds to the calcium to form a Lake pigment . This binding interaction is a key part of its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, a detailed quantitative analysis of growth and mineral apposition rates revealed that a low concentration of this compound, combined with short immersion intervals, has no negative effect on bone development .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For example, in zebrafish, optimal marking can be carried out by putting approximately 50 g of glass eels per liter in 150 mg/L this compound solution for 3 hours at 10–15 °C .

Metabolic Pathways

The glutathione metabolic pathway was identified as the key pathway for this compound degradation . Key enzymes for this compound degradation include Glutathione S-transferase (GST), manganese peroxidase (MnP), laccase, and CYP450 .

Transport and Distribution

This compound is transported and distributed within cells and tissues. For instance, in Arabidopsis thaliana, nanoconjugates of this compound traversed cell walls, entered into plant cells, and accumulated in specific subcellular locations .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function have been studied. For example, in Arabidopsis thaliana, nanoconjugates of this compound were found to accumulate in specific subcellular locations .

Preparation Methods

Alizarin Red S is synthesized through the sulfonation of alizarin, which is a natural dye obtained from the madder plant . The synthetic route involves the reaction of alizarin with sulfuric acid, resulting in the formation of alizarin sulfonic acid. This product is then neutralized with sodium hydroxide to yield this compound .

Industrial production methods typically involve the same sulfonation process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Properties

{ "Design of the Synthesis Pathway": "Alizarin Red S can be synthesized by the condensation of 1,2-dihydroxyanthraquinone with sulfanilic acid in the presence of sodium hydroxide.", "Starting Materials": [ "1,2-dihydroxyanthraquinone", "sulfanilic acid", "sodium hydroxide" ], "Reaction": [ "1. Dissolve 1,2-dihydroxyanthraquinone and sulfanilic acid in a mixture of water and ethanol.", "2. Add sodium hydroxide to the mixture and heat the reaction mixture to reflux.", "3. Stir the mixture for several hours until a red precipitate forms.", "4. Filter the precipitate and wash it with water.", "5. Dry the product under vacuum to obtain Alizarin Red S as a red powder." ] }

CAS No.

130-22-3

Molecular Formula

C14H8NaO7S

Molecular Weight

343.27 g/mol

IUPAC Name

sodium;3,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C14H8O7S.Na/c15-11-6-3-1-2-4-7(6)12(16)10-8(11)5-9(22(19,20)21)13(17)14(10)18;/h1-5,17-18H,(H,19,20,21);

InChI Key

NHIXKRXOVDQZPZ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)S(=O)(=O)[O-].[Na+]

SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)S(=O)(=O)O.[Na]

Appearance

Solid powder

130-22-3
24623-77-6

physical_description

Monohydrate: Orange-yellow solid;  [Merck Index] Dark red powder;  [Sigma-Aldrich MSDS]

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

83784-17-2
93982-72-0

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Alizarin Red S
Alizarin Red S, monosodium salt
Alizarine S
alizarine sulfonate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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